Vitamin P hydrate, scientifically known as quercetin-3-rutinoside hydrate, is a flavonoid compound that has garnered attention for its various health benefits. Originally identified in the 1930s, the term "Vitamin P" was used to describe a group of plant-based compounds, primarily flavonoids, which are now recognized for their antioxidant and anti-inflammatory properties. Flavonoids play a crucial role in plant physiology, protecting against UV radiation and pathogens, and are abundant in various fruits and vegetables, as well as in beverages like tea and red wine .
Vitamin P hydrate is primarily sourced from plants, particularly from fruits such as apples, citrus fruits, berries, and vegetables. It is also found in significant amounts in cocoa and tea. The compound is characterized by its ability to stabilize capillaries and reduce their fragility, which contributes to its health-promoting properties .
Quercetin-3-rutinoside hydrate belongs to the class of compounds known as flavonoids, specifically within the subclass of flavonols. It is categorized under polyphenolic compounds due to its multiple phenolic hydroxyl groups that contribute to its biological activity. The empirical formula for Vitamin P hydrate is , indicating that it contains water molecules in its crystalline structure .
The synthesis of Vitamin P hydrate can be achieved through several methods. One common approach involves extracting the compound from natural sources such as rutin-rich plants or through chemical synthesis.
Synthesis typically requires careful control of reaction conditions:
The molecular structure of Vitamin P hydrate consists of a flavonoid backbone with a sugar moiety attached at the C-3 position. The presence of multiple hydroxyl groups contributes to its solubility and reactivity.
The melting point of Vitamin P hydrate is reported between 176°C and 178°C, indicating its stability under moderate heat conditions .
Vitamin P can undergo various chemical reactions typical for flavonoids:
The polarographic behavior of Vitamin P has been studied extensively, revealing that it undergoes a two-electron reduction process that leads to the formation of free radicals . This property is utilized in analytical chemistry for quantifying flavonoid concentrations.
The mechanism by which Vitamin P exerts its biological effects primarily involves:
Research indicates that dietary intake of flavonoids like Vitamin P correlates with lower incidences of chronic diseases such as heart disease and diabetes due to their protective effects on vascular health .
Vitamin P hydrate is utilized in various scientific fields:
Research continues into the broader implications of Vitamin P hydrate on human health, particularly regarding its role in disease prevention and management .
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